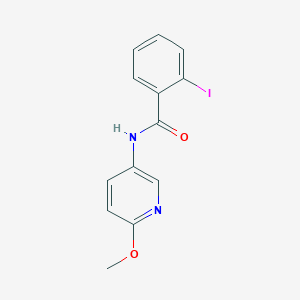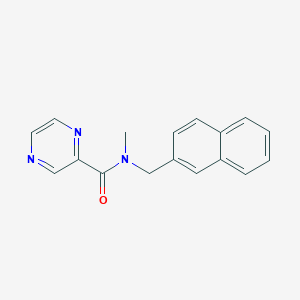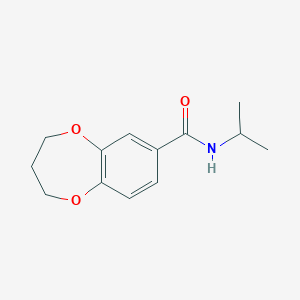
N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as IBX, is a powerful oxidizing agent that has been extensively studied in the field of organic synthesis. IBX is a versatile reagent that is used for the oxidation of a variety of organic compounds, including alcohols, aldehydes, and ketones.
Mécanisme D'action
The mechanism of action of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the transfer of an oxygen atom to the substrate, resulting in the formation of an intermediate iminium ion. This intermediate can then undergo a variety of reactions, including hydrolysis, reduction, or further oxidation. The high selectivity of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is due to the fact that it only oxidizes compounds that are easily activated towards nucleophilic attack.
Biochemical and Physiological Effects:
N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be a potent oxidizing agent that can cause damage to biological molecules such as proteins and DNA. N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been shown to be toxic to some cell lines, although the mechanism of toxicity is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also highly selective and efficient in oxidizing a variety of organic compounds. However, N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has some limitations. It is a powerful oxidizing agent that can be difficult to handle and store. It can also be dangerous if not handled properly.
Orientations Futures
There are several future directions for research on N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. One area of interest is the development of new synthetic methodologies that utilize N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide as a reagent. Another area of interest is the study of the biochemical and physiological effects of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. Finally, there is potential for the development of new applications for N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in fields such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the reaction of isophthalic acid with acetone and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with isopropylamine to yield N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. This method is relatively simple and has been optimized for large-scale production of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide.
Applications De Recherche Scientifique
N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been extensively studied in the field of organic synthesis due to its high selectivity and efficiency in oxidizing a variety of organic compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been used in the development of new synthetic methodologies, including asymmetric oxidation reactions.
Propriétés
IUPAC Name |
N-propan-2-yl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)14-13(15)10-4-5-11-12(8-10)17-7-3-6-16-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQKRBZYONOJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Propan-2-YL)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
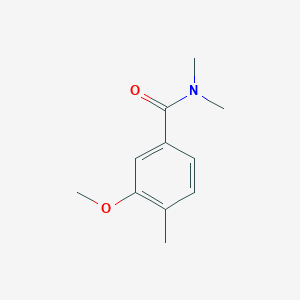

![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)
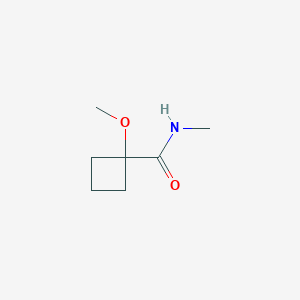
![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)

![[4-(3,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7465709.png)
![6-chloro-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7465713.png)
![N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)
